molecular formula C14H9ClN2O2 B1305590 1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one CAS No. 74769-78-1

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one

Cat. No. B1305590
CAS RN: 74769-78-1
M. Wt: 272.68 g/mol
InChI Key: UKPYVXFBLXMUAO-UHFFFAOYSA-N
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Description

The compound "1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities. Quinoxalines and their hydroxylated forms have been studied for their potential use in medicinal chemistry, particularly as antibacterial and antineoplastic agents .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the formation of intermediate compounds that are further modified to achieve the desired structure. For instance, the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones involves a Baker-Venkatraman transformation, which is a convenient method for obtaining the target compounds with defined structural features . Similarly, the synthesis of novel quinolinone derivatives, such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, employs Michael addition reactions .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often characterized using techniques such as X-ray crystallography, which provides detailed information about the crystal system, cell constants, and the arrangement of molecules in the crystal lattice . Additionally, computational methods like density functional theory (DFT) are used to study the molecular geometry, electronic properties, and vibrational analysis, which can be compared with experimental data for validation .

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions, including tautomeric equilibria, which is the interconversion between different isomers. For example, 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones exhibit tautomeric equilibria between hydrazone imine and diazenyl enamine forms . The reactivity of these compounds can also be influenced by the presence of substituents, such as chloro groups, which can engage in halogen-mediated weak interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups can affect the compound's solubility and reactivity. The electronic properties, such as HOMO and LUMO energies, are crucial for understanding the chemical behavior of these compounds. The molecular electrostatic potential surface can indicate the reactive sites within the molecule . Additionally, the photodegradation pathways of chlorophenol derivatives, such as the hydroquinone pathway, are complex and involve multiple steps leading to mineralization .

properties

IUPAC Name

4-(4-chlorophenyl)-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)16-13(18)14(17)19/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPYVXFBLXMUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=O)N2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379460
Record name 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-hydroxy-1,2-dihydroquinoxalin-2-one

CAS RN

74769-78-1
Record name 1-(4-Chlorophenyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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